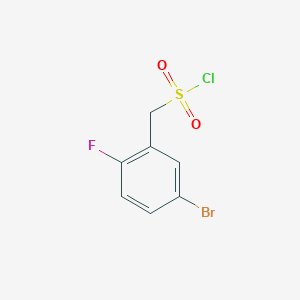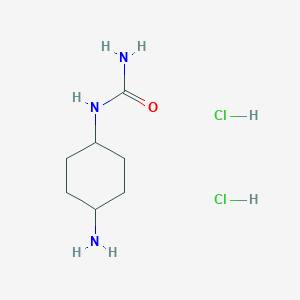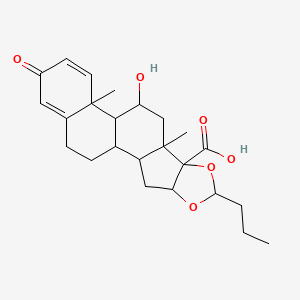
1-Bromo-4-ethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-ethylhexane is an organic compound classified as an alkyl halide. It consists of a hexane chain with a bromine atom attached to the first carbon and an ethyl group attached to the fourth carbon. This compound is a primary alkyl halide, which means the carbon bonded to the bromine atom is only attached to one other alkyl group. Alkyl halides like this compound are known for their reactivity and are widely used in organic synthesis and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethylhexane can be synthesized through the bromination of 4-ethylhexane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product .
化学反应分析
Types of Reactions: 1-Bromo-4-ethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile. The SN2 mechanism involves a single step where the nucleophile attacks the carbon bonded to the bromine, while the SN1 mechanism involves a two-step process with the formation of a carbocation intermediate.
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes by the removal of a hydrogen atom and the bromine atom. The E2 mechanism involves a single step, while the E1 mechanism involves the formation of a carbocation intermediate.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), cyanide ions (CN⁻), and alkoxide ions (RO⁻). The reaction conditions typically involve polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are commonly used. The reaction conditions often involve elevated temperatures to facilitate the elimination process.
Major Products Formed:
Nucleophilic Substitution: The major products are the corresponding substituted alkanes, such as 4-ethylhexanol or 4-ethylhexanenitrile.
Elimination Reactions: The major products are alkenes, such as 4-ethyl-1-hexene
科学研究应用
1-Bromo-4-ethylhexane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Medicinal Chemistry:
Material Science: It is used in the preparation of polymers and other materials with specific properties. The presence of the bromine atom can impart flame-retardant properties to the materials.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors
作用机制
The mechanism of action of 1-Bromo-4-ethylhexane primarily involves its reactivity as an alkyl halide. The bromine atom, being more electronegative than carbon, creates a polarized carbon-bromine bond, making the carbon atom electrophilic. This electrophilic carbon is susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions. Additionally, the presence of the bromine atom can facilitate elimination reactions, resulting in the formation of alkenes .
相似化合物的比较
1-Bromo-2-ethylhexane: Similar in structure but with the bromine atom attached to the second carbon.
1-Bromo-3-ethylhexane: Similar in structure but with the bromine atom attached to the third carbon.
1-Bromo-4-methylhexane: Similar in structure but with a methyl group instead of an ethyl group attached to the fourth carbon.
Uniqueness: 1-Bromo-4-ethylhexane is unique due to the specific positioning of the bromine atom and the ethyl group, which can influence its reactivity and the types of reactions it undergoes. The presence of the ethyl group at the fourth carbon can also affect the steric and electronic properties of the molecule, making it distinct from its isomers .
属性
分子式 |
C8H17Br |
|---|---|
分子量 |
193.12 g/mol |
IUPAC 名称 |
1-bromo-4-ethylhexane |
InChI |
InChI=1S/C8H17Br/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3 |
InChI 键 |
NWIJWFWYUFMQFL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid](/img/structure/B12312314.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione](/img/structure/B12312322.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-1H-indole](/img/structure/B12312330.png)



![3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12312365.png)


![(3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl)methanol](/img/structure/B12312383.png)


![Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B12312405.png)
